N-Benzoylcytidine

Descripción

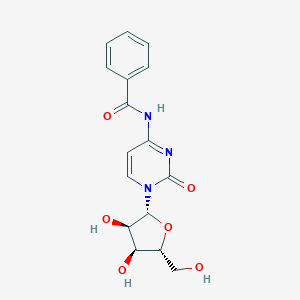

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBRFDWSPXODM-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316254 | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-48-0 | |

| Record name | N-Benzoylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of N-Benzoylcytidine in Nucleoside Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine, a derivative of the nucleoside cytidine (B196190), serves as a cornerstone in the field of nucleoside chemistry, primarily recognized for its critical role as a protecting group in the chemical synthesis of oligonucleotides. The strategic placement of the benzoyl group on the exocyclic amine of the cytosine base is instrumental in preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA. This modification allows for the precise and efficient construction of custom oligonucleotide sequences, which are indispensable tools in molecular biology, diagnostics, and the development of therapeutic agents.[1][2] Beyond its function in synthesis, this compound and its derivatives are also explored for their potential as antiviral and anticancer agents, making this compound a versatile asset in medicinal chemistry and drug discovery.[1][3] This technical guide provides an in-depth exploration of this compound's synthesis, its application in oligonucleotide production, and its emerging therapeutic potential, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.

Core Applications of this compound

This compound's utility in nucleoside chemistry is multifaceted, with its primary applications centered around:

-

Oligonucleotide Synthesis: It is a vital building block, specifically as a protected phosphoramidite (B1245037) monomer, for the automated solid-phase synthesis of DNA and RNA. The benzoyl group effectively shields the reactive exocyclic amine of cytidine, ensuring the fidelity of the growing oligonucleotide chain.[2]

-

Antiviral Research: As a nucleoside analog, this compound is a precursor in the development of novel antiviral agents. Its structural similarity to natural nucleosides allows it to be a substrate for viral polymerases, potentially inhibiting viral replication.

-

Anticancer Drug Development: The compound is also investigated for its potential in anticancer therapies. Modified nucleosides can interfere with the synthesis of nucleic acids in rapidly dividing cancer cells, leading to cytotoxic effects.

-

Biochemical Assays: this compound is utilized in various biochemical assays to study the activity of enzymes involved in nucleic acid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the synthesis and application of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₆ | |

| Molecular Weight | 347.32 g/mol | |

| Melting Point | 230-234 °C (decomposes) | |

| Appearance | White to off-white powder or crystal | |

| Solubility | Soluble in 1N NaOH, methanol (B129727), and DMSO |

Table 2: Performance in Oligonucleotide Synthesis

| Parameter | Value | Notes |

| Average Coupling Efficiency | >98% | This is a typical efficiency for phosphoramidite chemistry; specific data for this compound phosphoramidite can vary based on synthesis conditions and reagents. |

| Overall Yield of a 20-mer Oligonucleotide | Variable | Highly dependent on the coupling efficiency at each cycle. A 99% average coupling efficiency would theoretically yield about 82% of the full-length product. |

Table 3: Antiviral Activity of a Related Nucleoside Analog (N⁴-Hydroxycytidine)

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Murine Hepatitis Virus (MHV) | DBT | 0.17 | |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | 0.56 |

Experimental Protocols

Protocol 1: Synthesis of N⁴-Benzoylcytidine

This protocol describes a general method for the synthesis of N⁴-Benzoylcytidine from cytidine.

Materials:

-

Cytidine

-

Benzoyl chloride or Benzoic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve cytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride or benzoic anhydride dropwise with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding cold water or methanol.

-

Extraction: Evaporate the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N⁴-Benzoylcytidine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: General Solid-Phase Oligonucleotide Synthesis using N⁴-Benzoylcytidine Phosphoramidite

This protocol outlines the key steps in automated solid-phase DNA/RNA synthesis.

Materials:

-

N⁴-Benzoylcytidine phosphoramidite

-

Other protected nucleoside phosphoramidites (A, G, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Activator solution (e.g., tetrazole or a more modern activator)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure (Automated Synthesizer Cycle):

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using the deblocking solution.

-

Coupling: The N⁴-Benzoylcytidine phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped with the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the N-benzoyl group from cytidine) are removed using a cleavage and deprotection solution. Note that the choice of deprotection solution is critical to avoid side reactions like transamination of the N⁴-benzoyl group.

Protocol 3: Deprotection of N⁴-Benzoyl Group from Oligonucleotides

This protocol focuses on the final deprotection step, which is crucial for obtaining a pure oligonucleotide product.

Standard Deprotection (Ammonia):

-

Treat the solid support with the synthesized oligonucleotide with concentrated ammonium hydroxide at 55°C for 8-16 hours.

-

This treatment cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups.

Alternative Deprotection to Avoid Transamination:

-

UltraFAST Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used for rapid deprotection (e.g., 10 minutes at 65°C). However, this method requires the use of acetyl-protected cytidine (Ac-dC) instead of benzoyl-protected cytidine to prevent transamination.

-

Mild Deprotection: For sensitive oligonucleotides, a milder deprotection can be performed using potassium carbonate in methanol. This requires the use of more labile protecting groups on all nucleobases (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).

-

Two-Step Deprotection for Methylphosphonate (B1257008) Oligonucleotides: A brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) can be used to deprotect methylphosphonate oligonucleotides containing N⁴-benzoylcytidine, minimizing transamination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Caption: Decision tree for choosing an appropriate deprotection strategy.

Conclusion

This compound remains an indispensable reagent in the chemical synthesis of nucleic acids. Its role as a protecting group for the exocyclic amine of cytidine is fundamental to the efficiency and fidelity of automated oligonucleotide synthesis. While challenges such as the potential for transamination during deprotection exist, ongoing research has led to the development of alternative strategies and protecting groups to mitigate these issues. Furthermore, the exploration of this compound and its derivatives as therapeutic agents highlights the compound's broader significance in medicinal chemistry. This guide provides a comprehensive overview for researchers, consolidating key data and protocols to facilitate further innovation in the synthesis and application of modified nucleosides.

References

The Benzoyl Group as a Protecting Agent for Cytidine: A Technical Guide

The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the fields of oligonucleotide synthesis and drug development. For cytidine (B196190), a fundamental nucleoside, the exocyclic amine at the N4 position is a reactive site that necessitates protection to prevent unwanted side reactions during chemical transformations. The benzoyl (Bz) group is a widely employed and robust protecting group for this purpose, ensuring the fidelity of synthesis for DNA, RNA, and their analogues.[1][2] This technical guide provides an in-depth analysis of the function of the benzoyl group in cytidine protection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function of the Benzoyl Group

The primary role of the benzoyl group is to shield the N4 exocyclic amine of the cytosine base.[3] This protection is critical during the synthesis of oligonucleotides, where the amine group could otherwise react with the activated phosphoramidite (B1245037) monomers during the coupling step, leading to branched and undesired oligonucleotide chains.[4]

Key characteristics of the benzoyl group in this context include:

-

Stability : The benzoyl group is stable under the various conditions required for multi-step synthesis, including the acidic conditions used for detritylation and the oxidative conditions of the synthesis cycle.[5] This stability ensures the integrity of the protected cytidine throughout the entire process of chain elongation.

-

Ease of Introduction : The benzoylation of cytidine can be achieved in high yields through several established chemical methods.

-

Compatibility : It is compatible with the standard phosphoramidite chemistry used in solid-phase oligonucleotide synthesis.

-

Removal (Deprotection) : The benzoyl group is reliably removed under basic conditions at the end of the synthesis, typically using aqueous ammonia (B1221849) or methylamine (B109427). This deprotection step is performed concurrently with the cleavage of the oligonucleotide from the solid support and the removal of other protecting groups.

The workflow for using N4-benzoyl-protected cytidine in oligonucleotide synthesis involves its incorporation as a phosphoramidite building block. The benzoyl group remains attached during the iterative cycles of synthesis and is removed in the final deprotection step.

Data Presentation: Performance and Efficiency

The efficiency of a protecting group strategy is evaluated by the yields of the protection and deprotection steps and the minimization of side reactions. The benzoyl group generally provides high yields, although reaction conditions must be optimized.

| Process | Reagents | Substrate | Yield (%) | Notes | Reference |

| Perbenzoylation | Benzoyl Cyanide (BzCN), DMAP, Pyridine | 2'-Deoxycytidine (B1670253) | 96.5 | Use of 8.0 equivalents of BzCN led to the perbenzoylated product. | |

| Selective N4-Benzoylation | Benzoic Anhydride (B1165640), Methanol (B129727) | Cytidine | 59 | Achieved by heating under reflux. | |

| Selective N4-Benzoylation | 0.5 N NaOH on 3'-O-acetyl-N4,5'-O-dibenzoylcytidine | Protected Cytidine | 57 | Example of selective de-O-acylation to yield N4-benzoylcytidine. | |

| Deprotection Side-Reaction | Ethylene (B1197577) Diamine in Ethanol | Bz-dC Methyl Phosphonamidite | 16 (Transamination) | A competing transamination reaction can occur during deprotection with certain organic bases. | |

| Comparative Protection | Benzyloxycarbonyl Chloride (CbzCl) | Cytidine | 93 | Yield for fully protecting cytidine (hydroxyls and amine) with Cbz groups. | |

| Comparative Deprotection | Pd/C, H₂ | Cbz-protected Cytidine ProTide | 98 | Hydrogenolysis for removal of Cbz group. |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are adapted from established procedures for the benzoylation of cytidine.

This protocol is adapted from a method for selective benzoylation at the N4 position.

-

Materials : Cytidine, Methanol, Benzoic Anhydride.

-

Procedure : a. Dissolve cytidine (5.0 g, 0.02 mol) in methanol (250 ml). b. Add benzoic anhydride (1.0 g, 4.4 mmol) to the solution. c. Heat the mixture under reflux. d. Add further portions of benzoic anhydride (5 x 1 g, 0.022 mol total) at approximately 1-hour intervals. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture. The product, N4-benzoylcytidine, will crystallize. g. Filter the product, wash with a suitable solvent (e.g., cold methanol), and dry under vacuum.

This method utilizes benzoyl cyanide for an efficient benzoylation of nucleosides under mild conditions.

-

Materials : 2'-Deoxycytidine, Benzoyl Cyanide (BzCN), 4-Dimethylaminopyridine (DMAP), Anhydrous Pyridine.

-

Procedure : a. To a solution of the dried 2'-deoxycytidine (1 equivalent) in anhydrous pyridine, add a catalytic amount of DMAP (e.g., 10 mg). b. Add Benzoyl Cyanide (2.1–8.0 equivalents, depending on the desired degree of benzoylation) to the mixture. c. Stir the reaction at a controlled temperature (e.g., 40°C) until completion, as monitored by TLC. d. Once the reaction is complete, pour the mixture over crushed ice. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.

The general chemical transformation for protecting the N4-amine of cytidine is visualized below.

Deprotection: Removal of the Benzoyl Group

The final and critical step after oligonucleotide synthesis is the removal of all protecting groups. The N-benzoyl group on cytidine is an amide and is cleaved by base-catalyzed hydrolysis.

-

Standard Conditions : Treatment with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours is the most common method.

-

Alternative Reagents : A mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA) can also be used for faster deprotection.

-

Mechanism : The reaction proceeds via nucleophilic attack of hydroxide or amine at the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and regeneration of the free exocyclic amine on the cytosine base.

While robust, the benzoyl group's removal requires relatively strong basic conditions compared to more labile protecting groups like acetyl (Ac) or phenoxyacetyl (PAC). This can be a disadvantage when working with sensitive or modified oligonucleotides. For instance, when using ethylene diamine for deprotection of methyl phosphonate (B1237965) oligonucleotides, N-benzoyl-dC can lead to about 16% transamination, a side reaction that is significantly reduced with the more labile isobutyryl (iBu) group.

The logical flow of the deprotection process is outlined below.

Conclusion

The benzoyl group is a reliable and effective choice for the protection of the N4-amino group of cytidine in the synthesis of oligonucleotides and other modified nucleosides. Its stability throughout the synthesis cycle and its clean removal under standard basic conditions have made it a staple in nucleic acid chemistry. However, for syntheses involving particularly sensitive functionalities or requiring milder deprotection protocols, alternative protecting groups may be more suitable. The choice of protecting group strategy must, therefore, be tailored to the specific requirements of the target molecule, balancing the need for robust protection with the conditions required for its eventual removal.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

N-Benzoylcytidine mechanism of action as a protecting group.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and quantitative data associated with the use of N-benzoylcytidine as a protecting group. This information is critical for its effective application in oligonucleotide synthesis and other areas of drug development and chemical research.

Core Concept: The Role of the N-Benzoyl Protecting Group

Mechanism of Action

The utility of this compound as a protected nucleoside lies in the straightforward and well-understood mechanisms of its introduction (protection) and removal (deprotection).

Protection: N4-Benzoylation of Cytidine (B196190)

The protection of the N4-amino group of cytidine is achieved through acylation. This is typically accomplished using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. The lone pair of electrons on the exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the benzoylating agent. A subsequent deprotonation step, facilitated by a base such as pyridine (B92270) or triethylamine, neutralizes the resulting positively charged nitrogen, yielding the stable N4-benzoylamide.

Physical and chemical properties of N-Benzoylcytidine.

An In-depth Technical Guide to N-Benzoylcytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (also known as N4-Benzoylcytidine), a crucial nucleoside derivative. It is intended to be a valuable resource for professionals in medicinal chemistry, molecular biology, and pharmaceutical development. This compound is widely recognized for its role as a key intermediate and building block in the synthesis of oligonucleotides and the development of antiviral and anticancer therapies.[1][2][3][4][5]

Core Physical and Chemical Properties

The benzoyl group serves to protect the exocyclic amine of cytidine (B196190) during chemical synthesis, which is essential for the accurate construction of RNA strands. The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13089-48-0 | |

| Molecular Formula | C₁₆H₁₇N₃O₆ | |

| Molecular Weight | 347.32 g/mol | |

| Appearance | White to off-white or slightly pink crystalline powder. | |

| Melting Point | 230-234 °C (with decomposition) | |

| Solubility | Soluble in 1N NaOH (at 10 mg/ml), methanol, and DMSO. | |

| Optical Rotation | [α]27/D +55° (c = 0.1 in methanol) | |

| Density | ~1.59 g/cm³ (Predicted) | |

| pKa | 8.61 ± 0.20 (Predicted) | |

| Storage Conditions | 2-8°C or ≤ -15°C | |

| Purity | Typically ≥98% or ≥99% (by HPLC) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Data Type | Key Features | Reference(s) |

| ¹H NMR | (DMSO-d6) Shifts observed at δ (ppm): 11.2, 8.53, 8.03, 7.64, 7.53, 7.36, 5.85, 5.55, 5.22, 5.09, 4.05, 4.02, 3.96, 3.79, 3.65. The spectrum shows characteristic signals for the benzoyl and cytidine moieties. | |

| IR, MS | Spectral data available from various suppliers and databases. |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the selective benzoylation of the N4-amino group of cytidine. A common method is the reaction of cytidine with benzoyl chloride or benzoic anhydride (B1165640) in a suitable solvent.

Materials:

-

Cytidine

-

Benzoyl Chloride (or Benzoic Anhydride)

-

Anhydrous Pyridine (B92270) (or other suitable solvent like methanol)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve cytidine in anhydrous pyridine.

-

Addition of Benzoylating Agent: Cool the solution to 0°C using an ice bath. Add benzoyl chloride dropwise to the solution while stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water to remove pyridine hydrochloride.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.

Key Applications and Logical Relationships

This compound is a cornerstone for various advanced research applications due to its unique chemical structure. It serves as a protected nucleoside, enabling the synthesis of more complex molecules.

Caption: Logical flow from cytidine to its applications.

This protected nucleoside is a vital precursor in the solid-phase chemical synthesis of RNA and its analogues, enabling detailed studies on RNA structure and function. Its derivatives are explored as potential antiviral agents, particularly against RNA viruses, and as anticancer therapeutics.

Biological Activity and Signaling

This compound, as a modified cytidine analogue, can be processed by cellular enzymes. It is a known substrate for uracil-cytidine kinases (UCK1 and UCK2), which phosphorylate it, initiating its integration into metabolic pathways. This phosphorylation is a critical step for the activation of many nucleoside analogue prodrugs.

Caption: Phosphorylation of this compound by UCK.

Experimental Workflow: Synthesis and Purification

The overall workflow from starting materials to a pure, characterized product involves several distinct stages. Each step requires careful monitoring to ensure high yield and purity, which is critical for subsequent applications.

Caption: Workflow for this compound synthesis.

References

An In-depth Technical Guide to N-Benzoylcytidine for Researchers and Drug Development Professionals

Introduction

N-Benzoylcytidine is a protected nucleoside, a modified form of cytidine (B196190), that plays a crucial role as a building block in the chemical synthesis of RNA and DNA oligonucleotides. Its primary function is to protect the exocyclic amine group of cytidine during the automated solid-phase synthesis process, preventing unwanted side reactions. Beyond its foundational role in nucleic acid chemistry, this compound and its analogues are subjects of interest in the development of antiviral and anticancer therapeutics due to their involvement in nucleic acid metabolism. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically identified as N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 13089-48-0[1][2] |

| Molecular Formula | C₁₆H₁₇N₃O₆[1][2] |

| Molecular Weight | 347.32 g/mol [2] |

| Appearance | White to off-white crystalline powder or slightly pink solid[1] |

| Melting Point | 230-234 °C (decomposes)[1][2] |

| Solubility | Soluble in 1N NaOH at 10mg/ml, methanol, and DMSO[1] |

| Optical Activity | [α]²⁷/D +55° (c = 0.1 in methanol)[2] |

| pKa (Predicted) | 8.61 ± 0.20[1] |

| Storage Temperature | 2-8°C[2] |

Role in Nucleic Acid Metabolism

As a cytidine analogue, this compound can be metabolized within the cell. It is recognized and phosphorylated by uracil-cytidine kinases (UCK1 and UCK2), entering the pyrimidine (B1678525) synthesis pathway.[3] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis. The introduction of modified nucleosides like this compound can interfere with this process, which is a key mechanism of action for many antiviral and anticancer drugs. By mimicking natural nucleosides, they can be incorporated into growing nucleic acid chains, leading to chain termination, or they can inhibit essential enzymes in the metabolic pathway.

Experimental Protocols

The primary application of this compound is in the automated synthesis of oligonucleotides using the phosphoramidite (B1245037) method. The benzoyl group serves as a protecting group for the exocyclic amine of cytosine.

Detailed Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single coupling cycle for adding a cytidine residue to a growing oligonucleotide chain on a solid support, using an this compound phosphoramidite.

Materials:

-

N⁴-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

Controlled Pore Glass (CPG) solid support with initial nucleoside attached

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Coupling solution: Activator (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine

-

Washing solution: Acetonitrile (B52724)

Procedure:

-

Deblocking (Detritylation):

-

The solid support is washed with acetonitrile.

-

The deblocking solution is passed through the column to remove the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside.

-

The column is washed thoroughly with acetonitrile to remove the cleaved DMT group and residual acid.

-

-

Coupling:

-

The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

-

The reaction couples the 3'-phosphoramidite of the incoming nucleoside to the free 5'-hydroxyl group of the growing chain. This step is rapid, typically taking 1-2 minutes.

-

The column is washed with acetonitrile.

-

-

Capping:

-

Any unreacted 5'-hydroxyl groups on the growing chain are acetylated by adding the capping solutions. This prevents the formation of failure sequences (n-1) in subsequent cycles.

-

The column is washed with acetonitrile.

-

-

Oxidation:

-

The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester by the iodine solution.

-

The column is washed with acetonitrile, completing one cycle.

-

The cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs. Furthermore, its structural similarity to cytidine makes it and its derivatives valuable tools in biochemical assays and for studying nucleic acid metabolism.[4] The potential for these analogues to act as antiviral and anticancer agents is an active area of research.[4] This is often achieved by designing molecules that can be selectively activated in infected or cancerous cells, where they can then disrupt DNA or RNA synthesis.

This compound is an indispensable reagent in the chemical synthesis of nucleic acids, enabling the production of custom oligonucleotides for a wide array of research and therapeutic applications. Its role as a protected cytidine building block is well-established. For drug development professionals, the broader class of cytidine analogues, including this compound derivatives, represents a promising area for the discovery of new antiviral and anticancer agents that target the fundamental processes of nucleic acid metabolism. Further research into the specific interactions and metabolic fate of these compounds will be critical in realizing their full therapeutic potential.

References

N-Benzoylcytidine: A Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of N-Benzoylcytidine. The information herein is intended to support researchers, scientists, and professionals involved in drug development by consolidating available data and outlining standard experimental protocols for the assessment of this compound.

Introduction to this compound

This compound is a modified nucleoside, specifically a benzoyl-protected form of cytidine. This protection of the exocyclic amine group is a common strategy in oligonucleotide synthesis, preventing unwanted side reactions. Beyond its role as a building block in the synthesis of RNA and DNA analogues, understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in various research and development applications, including formulation development and quality control.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. The available data on the solubility of this compound is summarized below.

Qualitative and Quantitative Solubility Data

This compound exhibits solubility in a range of solvents, from aqueous basic solutions to polar aprotic organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature |

| 1N Sodium Hydroxide (NaOH) | 10 mg/mL[1][2][3] | Not Specified |

| Methanol (B129727) | Soluble[1][2][3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Not Specified |

Note: The term "soluble" indicates that the compound dissolves to a visually clear solution, but the exact quantitative value is not specified in the cited sources.

For anhydrous, aprotic solvents, a study on a water-sensitive prodrug, designated C1, provides solubility data that may offer insights, although it is not definitively identified as this compound.

Table 2: Solubility of a Related Compound (C1) in Anhydrous, Aprotic Solvents [4]

| Solvent | Solubility (mg/mL) |

| Toluene | < 0.01 |

| tert-Butylmethyl ether | < 0.01 |

| Chloroform | < 0.01 |

| Dichloromethane | < 0.01 |

| Ethyl acetate | 0.23 |

| Isobutylmethyl ketone | 0.30 |

| Acetonitrile | 1.5 |

| 2-Methyltetrahydrofuran | 3.0 |

| Dimethoxyethane | 10 |

| Acetone | 13 |

| Dioxane | 31 |

| Tetrahydrofuran | 64 |

| Dimethyl sulfoxide | > 400 |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5][6][7]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[5] These studies are crucial for developing stability-indicating analytical methods.[5][6]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M Hydrochloric Acid (HCl), Room Temperature to 60 °C | Hydrolysis of the N-glycosidic bond, de-benzoylation. |

| Base Hydrolysis | 0.1 M - 1 M Sodium Hydroxide (NaOH), Room Temperature to 60 °C | Hydrolysis of the benzoyl group.[6] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), Room Temperature | Oxidation of the pyrimidine (B1678525) ring or ribose moiety. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) in a calibrated oven | Thermolysis, potentially leading to various degradation products. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Photolytic degradation, formation of photoproducts. |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

-

Stress Application:

-

For each stress condition (acid, base, oxidation), mix the stock solution with the respective stressor solution (e.g., HCl, NaOH, H₂O₂).

-

For thermal stress, place a solid sample or solution in a temperature-controlled oven.

-

For photolytic stress, expose the sample in a photostability chamber.

-

Maintain control samples (unstressed) under normal conditions.

-

-

Time Points and Neutralization:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acid- and base-stressed samples to prevent further degradation before analysis.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.[8]

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.[4]

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the relative retention times and peak areas of the degradation products.

-

Propose potential degradation pathways based on the identified products.

-

Recommended Storage Conditions

Based on the available information and general chemical principles for nucleoside analogues, the following storage conditions are recommended for this compound to ensure its long-term stability:

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Light: Protect from light to prevent photolytic degradation.

-

Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

Conclusion

This technical guide provides a summary of the known solubility and stability characteristics of this compound based on publicly available data. While some solubility data is available, a comprehensive stability profile, including specific degradation products and pathways, requires further empirical investigation through forced degradation studies. The experimental protocols and workflows provided herein offer a robust framework for researchers to conduct these assessments, ensuring the quality and reliability of this compound in their applications. The development of a validated, stability-indicating analytical method is paramount for accurately monitoring the stability of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. N4-Benzoylcytidine | 13089-48-0 [chemicalbook.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Biological Activity of N-Benzoylcytidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine and its derivatives represent a class of nucleoside analogs that have garnered significant interest in the fields of medicinal chemistry and drug development. As structurally modified versions of the natural nucleoside cytidine (B196190), these compounds hold potential as therapeutic agents, primarily due to their roles in oligonucleotide synthesis and their demonstrated antiviral and anticancer activities. The addition of a benzoyl group to the cytidine scaffold can alter the molecule's stability, bioavailability, and interaction with biological targets, making its derivatives promising candidates for further investigation.[1][2]

This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their synthesis, quantitative biological data, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a cornerstone of their development as therapeutic agents. These synthetic routes are crucial for creating novel analogs with potentially enhanced biological activity.

A common synthetic approach involves the reaction of cytidine with benzoyl chloride under acidic conditions to yield this compound.[3] Further modifications can be introduced at various positions on the cytidine scaffold to produce a diverse library of derivatives. For instance, a series of 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine (B48100) nucleosides have been modified with substituted benzoyl groups at the N4-position.[4] Similarly, fluoro-ketopyranosyl nucleosides have been synthesized by coupling peracetylated 3-deoxy-3-fluoro-d-glucopyranose with silylated N4-benzoyl cytosine.[] The efficient large-scale synthesis of derivatives like 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine has also been developed for their use in oligonucleotide therapeutics.[6]

Antiviral Activity

This compound derivatives have shown promise as antiviral agents, particularly against RNA viruses.[2] The mechanism of action for many nucleoside analogs involves their conversion into the triphosphate form within the cell, which can then inhibit viral RNA-dependent RNA polymerases (RdRp), leading to the termination of viral RNA synthesis.[7][8][9]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of selected this compound derivatives and related compounds.

Table 1: Antiviral Activity of N4-Acyl-Modified 2',3'-Dideoxy-5-Fluorocytidine (D2FC) and 2',3'-Didehydro-2',3'-Dideoxy-5-Fluorocytidine (D4FC) Derivatives against HIV-1 [4]

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| D-D2FC | HIV-1 (IIIB) | MT-2 | 2.3 ± 0.6 | >100 | >43 |

| N4-p-Iodobenzoyl-D2FC | HIV-1 (IIIB) | MT-2 | 0.05 ± 0.01 | >100 | >2000 |

| D-D4FC | HIV-1 (IIIB) | MT-2 | 0.12 ± 0.03 | 15 ± 2 | 125 |

| N4-p-Bromobenzoyl-D4FC | HIV-1 (IIIB) | MT-2 | 0.01 ± 0.003 | 20 ± 3 | 2000 |

Table 2: Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Analogs [10]

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |

| β-D-N4-O-isobutyrylcytidine (8a) | SARS-CoV-2 | Vero | 3.50 | >100 |

| β-D-N4-O-isobutyrylcytidine (8a) | Flu A (H1N1) | MDCK | 5.80 | >100 |

| β-D-N4-O-isobutyrylcytidine (8a) | Flu A (H3N2) | MDCK | 7.30 | >100 |

| β-D-N4-O-isobutyrylcytidine (8a) | Flu B | MDCK | 3.40 | >100 |

| β-D-N4-O-isobutyrylcytidine (8a) | DENV-2 | Vero | 3.95 | >100 |

| NHC (1) | SARS-CoV-2 | Vero | >16.5 | >100 |

| MK-4482 (2) | SARS-CoV-2 | Vero | 11.8 | >100 |

| Remdesivir (RDV) | SARS-CoV-2 | Vero | 11.1 | >100 |

Anticancer Activity

Derivatives of this compound have also been evaluated for their potential as anticancer agents.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀) of Fluoro-ketopyranosyl Nucleoside Derivatives of N4-Benzoyl Cytosine []

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 1-(3,4-dideoxy-3-fluoro-β-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine | Caco-2 (Human colon adenocarcinoma) | 12.5 |

| AZT (Zidovudine) | Caco-2 (Human colon adenocarcinoma) | 25 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[14]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the this compound derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for evaluating the antiviral activity of this compound derivatives using the Plaque Reduction Assay.

Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase

Caption: Proposed mechanism of antiviral action for this compound derivatives through the inhibition of viral RNA-dependent RNA polymerase.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their demonstrated antiviral and anticancer activities, coupled with established synthetic methodologies, make them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of medicinal chemistry. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action and to guide the rational design of next-generation this compound-based therapeutics.

References

- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. repub.eur.nl [repub.eur.nl]

- 14. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Automated DNA/RNA Synthesis: A Technical Guide to the Historical and Practical Role of N-Benzoylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The automated chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The precision and efficiency of this process hinge on a carefully orchestrated series of chemical reactions, where the protection of reactive functional groups on the nucleoside building blocks is paramount. Among these, the protection of the exocyclic amino group of cytidine (B196190) has been a critical aspect of development. This in-depth technical guide explores the pivotal role of N-Benzoylcytidine in the history and current practice of oligonucleotide synthesis. We will delve into the historical context of its adoption, provide detailed experimental protocols for its use, and present quantitative data on its performance, offering a comprehensive resource for researchers in the field.

Historical Perspective: The Quest for an Ideal Protecting Group

The early days of oligonucleotide synthesis, pioneered by researchers like H. Gobind Khorana, were characterized by solution-phase methods that were laborious and limited in scale and efficiency.[1][2] A significant breakthrough was the development of solid-phase synthesis, which simplified the process by anchoring the growing oligonucleotide chain to a solid support, allowing for the easy removal of reagents and byproducts.[1]

For cytidine, the exocyclic N4-amino group is a potent nucleophile that can engage in undesirable side reactions during the phosphoramidite (B1245037) coupling and oxidation steps. Early research explored various acyl protecting groups. While acetyl and isobutyryl groups were considered, the benzoyl (Bz) group, introduced as a standard protecting group by Khorana and his colleagues, emerged as the preferred choice for both adenosine (B11128) and cytidine. The benzoyl group offered a good balance of stability during the synthesis cycles and could be efficiently removed under the basic conditions used for the final deprotection and cleavage of the oligonucleotide from the solid support. This led to the widespread adoption of N4-Benzoyl-2'-deoxycytidine as a key building block in automated DNA synthesis.

Timeline of Key Developments:

-

1950s-1960s: H. Gobind Khorana and his team lay the groundwork for chemical gene synthesis using the phosphodiester approach. During this period, the concept of using protecting groups for nucleobases is established, with benzoyl being introduced for adenosine and cytidine.

-

Late 1960s: Letsinger introduces the phosphotriester method, which improves upon the phosphodiester approach by protecting the phosphate (B84403) backbone.

-

1981: The highly efficient phosphoramidite chemistry is introduced, revolutionizing oligonucleotide synthesis.

-

Present Day: this compound, in the form of its phosphoramidite derivative, remains a cornerstone of automated DNA and RNA synthesis, valued for its reliability and compatibility with standard synthesis and deprotection protocols.

The Chemistry of this compound in Oligonucleotide Synthesis

This compound is utilized in automated oligonucleotide synthesis as a phosphoramidite derivative. The benzoyl group on the exocyclic amine of the cytosine base prevents it from reacting with the activated phosphoramidite monomers during the coupling step. The overall process relies on a cyclical four-step reaction to add one nucleotide at a time to the growing chain.

Synthesis of N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

The journey of this compound from a simple nucleoside to a phosphoramidite ready for automated synthesis involves a multi-step chemical synthesis. Below is a representative workflow for the preparation of the key building block.

Caption: Synthetic pathway for this compound phosphoramidite.

Quantitative Data on Performance

The choice of protecting group significantly impacts the efficiency of oligonucleotide synthesis. Key performance indicators include coupling efficiency and the kinetics of deprotection.

Table 1: Comparison of Coupling Efficiencies for Cytidine Phosphoramidites

| Protecting Group | Average Stepwise Coupling Efficiency (%) | Reference |

| Benzoyl (Bz) | >99% | |

| Acetyl (Ac) | >99% |

Note: While both benzoyl and acetyl protecting groups allow for high coupling efficiencies, the choice between them often depends on the desired deprotection conditions and the presence of other sensitive modifications in the oligonucleotide.

Table 2: Deprotection Half-life of Acyl Protecting Groups on 2'-deoxycytidine

| Protecting Group | Deprotection Conditions | Half-life | Reference |

| Benzoyl (Bz) | Aqueous Methylamine | < 5 min | |

| Benzoyl (Bz) | Ethanolic Ammonia (B1221849) | > 24 h | |

| Acetyl (Ac) | Aqueous Methylamine | < 5 min | |

| Acetyl (Ac) | Ethanolic Ammonia | ~ 10 h | |

| Isobutyryl (iBu) | Aqueous Methylamine | < 5 min | |

| Isobutyryl (iBu) | Ethanolic Ammonia | > 24 h |

This data highlights that while benzoyl is stable to ethanolic ammonia, it is rapidly cleaved by aqueous methylamine, offering flexibility in deprotection strategies. The faster deprotection of the acetyl group with ethanolic ammonia can be advantageous for the synthesis of oligonucleotides containing base-labile modifications.

Experimental Protocols

Protocol 1: Synthesis of N4-Benzoyl-5'-O-DMT-2'-deoxycytidine

This protocol outlines the key steps for the synthesis of the protected nucleoside.

Materials:

-

2'-deoxycytidine

-

Benzoic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Dimethoxytrityl chloride (DMT-Cl)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and solvents (DCM, Methanol (B129727), etc.)

Procedure:

-

Benzoylation:

-

Suspend 2'-deoxycytidine in anhydrous pyridine.

-

Add benzoic anhydride in portions while stirring at room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with water and evaporate the solvent under reduced pressure.

-

Purify the resulting N4-Benzoyl-2'-deoxycytidine by silica gel chromatography.

-

-

5'-O-Tritylation:

-

Dissolve the purified N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine.

-

Add DMT-Cl and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol and evaporate the solvent.

-

Purify the N4-Benzoyl-5'-O-DMT-2'-deoxycytidine by silica gel chromatography.

-

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

This protocol describes the standard cycle for incorporating a cytidine nucleotide into a growing oligonucleotide chain on an automated synthesizer.

Reagents:

-

N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite solution (in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., N-Methylimidazole/THF)

-

Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile (B52724) for washing

Workflow:

Caption: Automated phosphoramidite synthesis cycle.

Detailed Steps:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

-

Coupling: The this compound phosphoramidite is activated by an activator (e.g., tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Conclusion

This compound has played a crucial and enduring role in the advancement of automated oligonucleotide synthesis. Its introduction as a standard protecting group for the exocyclic amine of cytidine was a key development that contributed to the robustness and reliability of the phosphoramidite chemistry. The benzoyl group's stability during the synthesis cycle and its predictable deprotection kinetics have made it an indispensable tool for researchers and developers in the fields of molecular biology, diagnostics, and therapeutics. While alternative protecting groups have been developed for specific applications, the legacy and continued widespread use of this compound underscore its fundamental importance in the synthesis of DNA and RNA. This guide provides a comprehensive overview of its history, chemistry, and practical application, serving as a valuable resource for professionals in the field.

References

The Cornerstone of RNA Synthesis: A Technical Guide to Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant chemical challenge, necessitating a sophisticated strategy of temporary chemical modifications known as "protecting groups." This technical guide provides an in-depth exploration of the fundamental principles of using protecting groups in solid-phase RNA synthesis, with a focus on the widely used phosphoramidite (B1245037) chemistry.

The Imperative for Protection in RNA Synthesis

The 2'-hydroxyl group of ribose is a nucleophile that can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide synthesis. If left unprotected, it can lead to a number of undesirable side reactions, including:

-

Chain branching: The 2'-hydroxyl can react with the activated phosphoramidite, leading to the formation of a 2'-5' phosphodiester linkage and a branched RNA molecule.

-

Chain cleavage: The 2'-hydroxyl can attack the adjacent phosphodiester linkage, particularly under basic conditions used for deprotection, resulting in cleavage of the RNA chain.

-

Migration of the phosphodiester linkage: Under certain conditions, the phosphodiester linkage can migrate between the 2' and 3' positions.

To ensure the fidelity and integrity of the synthesized RNA molecule, a robust strategy of orthogonal protection is employed. This strategy involves the use of different classes of protecting groups for the various reactive moieties of the ribonucleoside phosphoramidite: the 5'-hydroxyl, the 2'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate (B84403) group itself. "Orthogonal" means that each class of protecting group can be removed under specific conditions without affecting the others, allowing for a controlled, stepwise synthesis and deprotection process.[1][2][3]

The Key Players: A Tour of Protecting Groups in RNA Synthesis

The success of solid-phase RNA synthesis hinges on the judicious selection and application of protecting groups. Each has distinct chemical properties that dictate its application and removal.

The Gatekeeper: 5'-Hydroxyl Protection

The 5'-hydroxyl group is the site of chain elongation. It is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. The DMT group is bulky, preventing reactions at the 5'-hydroxyl, and its removal with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid) generates a bright orange-colored cation, which provides a convenient real-time spectrophotometric method for monitoring the coupling efficiency of each synthesis cycle.[4]

The Crucial Guardian: 2'-Hydroxyl Protection

The choice of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, as it directly impacts coupling efficiency, synthesis time, and the final purity of the oligonucleotide.[5] The ideal 2'-hydroxyl protecting group must be:

-

Stable to the acidic conditions used for 5'-DMT removal.

-

Stable to the basic conditions used for the removal of base and phosphate protecting groups.

-

Efficiently and cleanly removable at the end of the synthesis under conditions that do not damage the RNA chain.

-

Not overly bulky to avoid steric hindrance during the coupling reaction.

Several 2'-hydroxyl protecting groups have been developed, with the most common being silyl (B83357) ethers and acetal-based groups.

-

tert-Butyldimethylsilyl (TBDMS): For a long time, TBDMS was the most widely used 2'-hydroxyl protecting group. It offers good stability but its bulkiness can lead to longer coupling times and lower coupling efficiencies, especially for longer RNA sequences.

-

Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome the steric hindrance issues associated with TBDMS. The oxymethyl spacer positions the bulky triisopropylsilyl group further away from the reaction center, resulting in higher coupling efficiencies and shorter coupling times.

-

bis(2-Acetoxyethoxy)methyl (ACE): ACE chemistry represents a significant advancement in RNA synthesis. It utilizes an acid-labile 2'-ACE protecting group in conjunction with a fluoride-labile 5'-silyl protecting group, reversing the traditional protection strategy. This approach leads to very high coupling efficiencies and rapid synthesis cycles.

Shielding the Code: Exocyclic Amine Protection

The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are nucleophilic and must be protected to prevent side reactions during synthesis. These protecting groups are typically acyl groups that are removed by treatment with a base at the end of the synthesis. Common protecting groups include:

-

Benzoyl (Bz) for Adenosine and Cytidine

-

Isobutyryl (iBu) for Guanosine

-

Acetyl (Ac) for Cytidine

-

Phenoxyacetyl (Pac)

-

Dimethylformamidine (dmf)

The choice of base protecting groups can influence the deprotection conditions and time. "Fast-deprotecting" groups like Pac and dmf allow for milder and quicker deprotection.

Securing the Backbone: Phosphate Protection

During the coupling step, a phosphite (B83602) triester linkage is formed, which is unstable. This is oxidized to a more stable phosphate triester. The non-bridging oxygen of the phosphate is protected, typically with a 2-cyanoethyl (CE) group. The cyanoethyl group is stable throughout the synthesis and is removed at the end by a β-elimination reaction under basic conditions.

Quantitative Comparison of Key 2'-Hydroxyl Protecting Groups

The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and speed of RNA synthesis. The following table summarizes key quantitative data for the most common protecting groups.

| Protecting Group | Typical Coupling Efficiency (per step) | Typical Coupling Time | Deprotection Conditions | Key Advantages | Key Disadvantages |

| TBDMS | 98-99% | 5-10 minutes | Fluoride (B91410) source (e.g., TEA·3HF) in DMSO or NMP, 65°C, 2.5 hours | Well-established chemistry, lower cost. | Steric hindrance can lower coupling efficiency, especially for long RNAs. |

| TOM | >99% | 2-5 minutes | Fluoride source (e.g., TEA·3HF) in DMSO, 65°C, 2.5 hours | Higher coupling efficiency and shorter coupling times than TBDMS. | Higher cost than TBDMS. |

| ACE | >99.5% | 1-2 minutes | Mildly acidic buffer (pH 3.8), 60°C, 30 minutes | Very high coupling efficiency, rapid synthesis, mild deprotection. | Requires a different 5'-protecting group strategy (fluoride-labile). |

The Synthesis Workflow: A Step-by-Step Process

Solid-phase RNA synthesis is an iterative process, with each cycle adding one nucleotide to the growing chain. The general workflow is as follows:

This cyclical process is repeated until the desired RNA sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a series of chemical treatments.

Experimental Protocols

The following are detailed, generalized protocols for the key stages of solid-phase RNA synthesis using different 2'-hydroxyl protection strategies. Note: These are illustrative protocols and may require optimization based on the specific synthesizer, reagents, and RNA sequence.

Protocol 1: Solid-Phase RNA Synthesis using TBDMS-Protected Phosphoramidites

This protocol outlines the standard procedure for automated solid-phase RNA synthesis on a 1 µmol scale using 2'-O-TBDMS protected phosphoramidites.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Phosphoramidites: 0.1 M solutions of 2'-O-TBDMS protected A, C, G, and U phosphoramidites in Acetonitrile

-

Capping Reagent A: Acetic Anhydride/Lutidine/THF

-

Capping Reagent B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Washing Solution: Anhydrous Acetonitrile

Procedure:

-

Synthesizer Setup: Load the appropriate phosphoramidite vials, solid support column, and reagent bottles onto the automated synthesizer.

-

Synthesis Program: Program the desired RNA sequence and initiate the synthesis protocol. The synthesizer will perform the following steps for each cycle:

-

Deblocking: The Deblocking Solution is passed through the column to remove the 5'-DMT group.

-

Coupling: The specific phosphoramidite and Activator are delivered to the column to couple the next base.

-

Capping: Capping Reagents A and B are delivered to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: The Oxidizing Solution is passed through the column to convert the phosphite triester to a stable phosphate triester.

-

Washing: The column is washed with Acetonitrile between each step.

-

-

Final Deblocking (Optional): The final 5'-DMT group can be left on for purification ("Trityl-on") or removed ("Trityl-off").

Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA

Reagents:

-

Cleavage/Base Deprotection: Ammonium hydroxide/Methylamine (B109427) (AMA) solution (1:1, v/v) or Ethanolic Methylamine (EMAM).

-

2'-TBDMS Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).

-

Quenching Buffer: e.g., 2M TEAA.

-

Precipitation: 3M Sodium Acetate (B1210297) and n-Butanol or Ethanol (B145695).

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support to a vial and add AMA or EMAM solution.

-

Incubate at 65°C for 10-15 minutes (AMA) or at room temperature for 4 hours (EMAM).

-

Transfer the solution containing the cleaved and partially deprotected RNA to a new tube.

-

Dry the RNA pellet using a vacuum concentrator.

-

-

2'-TBDMS Group Removal:

-

Dissolve the dried RNA pellet in anhydrous DMSO or NMP.

-

Add TEA·3HF and incubate at 65°C for 2.5 hours.

-

-

Quenching and Desalting:

-

Quench the reaction with an appropriate buffer.

-

Desalt the RNA using ethanol precipitation or a desalting column.

-

Protocol 3: Solid-Phase RNA Synthesis using TOM-Protected Phosphoramidites

The synthesis cycle for TOM-protected phosphoramidites is very similar to that for TBDMS, with the primary difference being a shorter coupling time.

Procedure:

-

Follow the procedure outlined in Protocol 5.1 , but reduce the coupling time to 2-5 minutes.

Protocol 4: Cleavage and Deprotection of TOM-Protected RNA

The deprotection procedure for TOM-protected RNA is identical to that for TBDMS-protected RNA.

Procedure:

-

Follow the procedure outlined in Protocol 5.2 .

Protocol 5: Solid-Phase RNA Synthesis using ACE Chemistry

ACE chemistry utilizes a different orthogonal protection strategy, requiring a fluoride-labile 5'-silyl protecting group and methyl phosphoramidites.

Reagents:

-

5'-Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in Acetonitrile.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

-

Phosphoramidites: 0.1 M solutions of 2'-O-ACE, 5'-silyl protected A, C, G, and U methylphosphoramidites in Acetonitrile.

-

Capping and Oxidation: As in Protocol 5.1.

Procedure:

-

The automated synthesis cycle is modified to use a fluoride source for 5'-deprotection instead of an acid. The coupling times are typically very short (1-2 minutes).

Protocol 6: Cleavage and Deprotection of ACE-Protected RNA

Reagents:

-

Phosphate Deprotection: 1 M Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF.

-

Cleavage and Base Deprotection: 40% Methylamine in water.

-

2'-ACE Deprotection: Mildly acidic buffer (e.g., 0.1 M acetate buffer, pH 3.8).

Procedure:

-

Phosphate Deprotection: Treat the solid support with the S2Na2 solution for 30 minutes.

-

Cleavage and Base Deprotection: Treat the support with 40% aqueous methylamine at 55°C for 10 minutes.

-

2'-ACE Group Removal: Adjust the pH of the solution to 3.8 and incubate at 60°C for 30 minutes.

Logical Relationships in Protecting Group Strategy